N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide is a complex organic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazolo-pyrazine core and a quinoline moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Triazole compounds, which are part of the structure of this compound, are known to bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit c-met protein kinase and modulate gaba a activity .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have shown potent mesenchymal–epithelial transition factor (c-met) protein kinase inhibition, gaba a allosteric modulating activity, and bace-1 inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the Triazolo-Pyrazine Core: This step involves the cyclization of a suitable precursor, such as 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, using reagents like trifluoromethyl iodide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the Quinoline Moiety: The quinoline-2-carboxamide is then introduced through a nucleophilic substitution reaction. This step often requires the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as DMAP or triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- Quinoline-2-carboxamide
- N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methyl-2-pyrazinecarboxamide
Uniqueness
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide is unique due to its combined triazolo-pyrazine and quinoline structure, which imparts distinct biological activities and chemical reactivity . This dual functionality makes it a versatile compound in various research fields, offering advantages over simpler analogs that may lack the same level of activity or specificity .
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-25-17-15-22-21-14(23(15)9-8-18-17)10-19-16(24)13-7-6-11-4-2-3-5-12(11)20-13/h2-9H,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYOZJCAXHXTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.